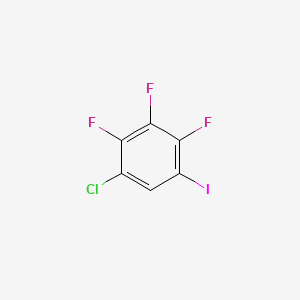

1-Chloro-2,3,4-trifluoro-5-iodobenzene

Description

1-Chloro-2,3,4-trifluoro-5-iodobenzene (molecular formula: C₆HClF₃I) is a polyhalogenated aromatic compound featuring a benzene ring substituted with chlorine at position 1, fluorine atoms at positions 2, 3, and 4, and iodine at position 4. This arrangement of halogens creates a unique electronic and steric profile, influencing its reactivity and physical properties. The compound’s molecular weight is estimated to be 292.35 g/mol based on atomic mass calculations.

Properties

Molecular Formula |

C6HClF3I |

|---|---|

Molecular Weight |

292.42 g/mol |

IUPAC Name |

1-chloro-2,3,4-trifluoro-5-iodobenzene |

InChI |

InChI=1S/C6HClF3I/c7-2-1-3(11)5(9)6(10)4(2)8/h1H |

InChI Key |

QBXBPLZHABCLLR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1I)F)F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2,3,4-trifluoro-5-iodobenzene can be synthesized through a multi-step process involving halogenation reactions. One common method involves the iodination of 1-chloro-2,3,4-trifluorobenzene using iodine and a suitable oxidizing agent, such as nitric acid, under controlled conditions . The reaction typically requires refluxing the reactants to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques, but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification methods to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,3,4-trifluoro-5-iodobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Coupling Reactions: It can be used in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

Coupling Reactions: Palladium catalysts are often used in the presence of bases like potassium carbonate.

Oxidation: Strong oxidizing agents like potassium permanganate may be used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.

Scientific Research Applications

1-Chloro-2,3,4-trifluoro-5-iodobenzene has several applications in scientific research:

Biology: The compound can be used in the study of halogenated aromatic compounds and their biological interactions.

Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-chloro-2,3,4-trifluoro-5-iodobenzene involves its interaction with various molecular targets. The presence of multiple halogens on the benzene ring can influence its reactivity and binding affinity to different substrates. The compound may act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles . Additionally, its unique electronic properties can affect its behavior in coupling reactions, facilitating the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

Table 1: Comparative Data of Halogenated Benzenes

Key Observations:

- Halogen Effects : Replacement of bromine with chlorine reduces molecular weight by ~44 g/mol (e.g., 336.88 vs. 292.35 g/mol) .

- Physical State : The bromo analog is a liquid, while the target compound is likely a solid due to increased symmetry and halogen packing .

- Solubility : All compounds with iodine substituents exhibit low water solubility, consistent with hydrophobic halogenated aromatics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.